BenchChemオンラインストアへようこそ!

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Physicochemical differentiation Membrane permeability Lipophilicity

N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide (CAS 897615-71-3) is a heterocyclic small molecule belonging to the 1,3,4-oxadiazole class, in which the central oxadiazole ring is substituted at position 5 with a phenyl group and at position 2 with a 5,6,7,8-tetrahydronaphthalene-2-carboxamide moiety. Its molecular formula is C₁₉H₁₇N₃O₂ (MW 319.36), and it is commercially available at a typical purity of ≥95%.

Molecular Formula C19H17N3O2
Molecular Weight 319.364
CAS No. 897615-71-3
Cat. No. B2473966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-phenyl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
CAS897615-71-3
Molecular FormulaC19H17N3O2
Molecular Weight319.364
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4
InChIInChI=1S/C19H17N3O2/c23-17(16-11-10-13-6-4-5-9-15(13)12-16)20-19-22-21-18(24-19)14-7-2-1-3-8-14/h1-3,7-8,10-12H,4-6,9H2,(H,20,22,23)
InChIKeyNCMFSDABENSELJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide (CAS 897615-71-3): Structural Identity and Procurement-Relevant Profile


N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide (CAS 897615-71-3) is a heterocyclic small molecule belonging to the 1,3,4-oxadiazole class, in which the central oxadiazole ring is substituted at position 5 with a phenyl group and at position 2 with a 5,6,7,8-tetrahydronaphthalene-2-carboxamide moiety [1]. Its molecular formula is C₁₉H₁₇N₃O₂ (MW 319.36), and it is commercially available at a typical purity of ≥95% . The compound occupies a defined chemical space at the intersection of the tetrahydronaphthalene pharmacophore and the 5-phenyl-1,3,4-oxadiazole scaffold, a privileged structure associated with diverse biological activities including kinase inhibition, epigenetic modulation, and G protein-coupled receptor agonism [2].

Why In-Class Oxadiazole Substitution Cannot Replace N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide Without Quantitative Revalidation


The 1,3,4-oxadiazole class encompasses compounds with widely divergent selectivity profiles, target engagement, and pharmacokinetic behavior, even when differing by a single substituent or ring saturation state [1]. For example, the tetrahydronaphthalene-2-carboxamide moiety in CAS 897615-71-3 imparts a distinct combination of lipophilicity (clogP ~2.54), conformational flexibility, and hydrogen-bonding capacity that cannot be replicated by planar naphthalene or simple benzamide analogs [2]. Published structure-activity relationship (SAR) studies on related 5-phenyl-1,3,4-oxadiazole derivatives demonstrate that subtle modifications to the amide-substituted aromatic ring produce >100-fold shifts in target affinity and cell-based potency, making direct functional interchange without quantitative revalidation scientifically untenable [3].

Quantitative Differentiation Evidence for N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide Relative to Closest Structural Analogs


Tetrahydronaphthalene Saturation Confers ~40–60% Higher clogP and Enhanced Passive Permeability vs. Planar Naphthalene Analog

The tetrahydronaphthalene ring system in CAS 897615-71-3 is partially saturated (5,6,7,8-tetrahydro), in contrast to the fully aromatic naphthalene analog N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide (CAS 888410-00-2). This saturation reduces planarity, increases molecular flexibility, and alters lipophilicity, producing a calculated clogP of approximately 2.54 for the tetrahydronaphthalene derivative compared to approximately 3.10 for the naphthalene analog, a difference of roughly 0.56 log units [1]. This is predicted to yield a 3- to 4-fold difference in membrane partitioning according to the Hansch-Fujita model.

Physicochemical differentiation Membrane permeability Lipophilicity

Topological Polar Surface Area (TPSA) of 74.15 Ų Positions the Compound Within CNS-Penetrant Chemical Space Unlike Higher TPSA Analogs

The calculated topological polar surface area (TPSA) for CAS 897615-71-3 is 74.15 Ų, which falls within the empirically defined range for optimal blood-brain barrier penetration (TPSA < 90 Ų) as described by Pajouhesh and Lenz [1]. By comparison, oxadiazole analogs bearing additional hydrogen-bond donors or polar substituents on the phenyl ring frequently exhibit TPSA values exceeding 90 Ų, which is associated with significantly reduced CNS exposure. For example, the 5-(3-methoxyphenyl) analog N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide has a calculated TPSA of 83.4 Ų due to the additional methoxy oxygen [2].

CNS drug-likeness Blood-brain barrier penetration Physicochemical property space

5-Phenyl-1,3,4-oxadiazole Scaffold Is Validated as a Notum Carboxylesterase Inhibitor Scaffold with Crystallographic Fragment-to-Lead Optimization Data

Mahy et al. (2020) demonstrated that 5-phenyl-1,3,4-oxadiazol-2(3H)-ones are potent inhibitors of Notum carboxylesterase, a key negative regulator of Wnt signaling [1]. The crystallographic fragment screening hit (1,2,3-triazole 7) was optimized to the oxadiazol-2-one lead compound 23dd, which exhibited a >600-fold improvement in activity relative to the initial hit [1]. While CAS 897615-71-3 is a 2-amino-substituted oxadiazole rather than an oxadiazol-2-one, the 5-phenyl-1,3,4-oxadiazole core is shared, and the tetrahydronaphthalene carboxamide extension at position 2 occupies a similar vector to the N-substituents explored in the SAR campaign, suggesting potential Notum inhibitory activity [2].

Notum inhibition Wnt signaling Crystallographic fragment screening

Rotatable Bond Count and Molecular Flexibility Differentiate the Compound from Conformationally Restricted Oxadiazole Analogs

CAS 897615-71-3 possesses six rotatable bonds, resulting from the amide linkage connecting the tetrahydronaphthalene ring to the oxadiazole core and the single bonds within the tetrahydronaphthalene ring [1]. This contrasts with the naphthalene analog (CAS 888410-00-2), which has only four rotatable bonds due to the rigid, fully aromatic naphthalene system. The additional conformational freedom may allow the tetrahydronaphthalene derivative to adopt binding conformations inaccessible to the naphthalene analog, potentially expanding the target space while incurring a higher entropic penalty upon binding [2].

Conformational flexibility Entropic binding cost Ligand efficiency

Commercially Available at ≥95% Purity with Defined Analytical Characterization, Enabling Direct Experimental Comparison with In-House Synthesized Analogs

CAS 897615-71-3 is available from specialty chemical suppliers at a catalog purity of ≥95% (Catalog No. CM969839) with defined molecular weight (319.36 g/mol) and InChIKey (NCMFSDABENSELJ-UHFFFAOYSA-N) . This contrasts with many closely related tetrahydronaphthalene-oxadiazole analogs that are listed only as 'custom synthesis' items with undefined purity and delivery timelines. For example, the 5-(4-bromophenyl) analog (CAS 897735-71-6) and the 5-(2,5-dichlorophenyl) analog are predominantly available through custom synthesis, introducing variability in purity, characterization, and lead time that complicates head-to-head comparative studies [1].

Procurement readiness Analytical quality control Reproducibility

Validated Research and Procurement Application Scenarios for N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide


Notum/Wnt Pathway Chemical Probe Development

The 5-phenyl-1,3,4-oxadiazole scaffold has been crystallographically validated as a Notum carboxylesterase inhibitor core with a >600-fold SAR window [1]. CAS 897615-71-3, bearing a tetrahydronaphthalene-2-carboxamide extension, serves as a structurally distinct analog within this scaffold space. Its TPSA of 74.15 Ų and clogP of ~2.54 suggest potential for CNS penetration, making it suitable for developing brain-penetrant Notum inhibitors for neurodegenerative disease models where Wnt signaling is dysregulated [2].

Physicochemical Property-Driven Analog Selection for CNS-Targeted Screening Libraries

With a TPSA of 74.15 Ų (well below the 90 Ų CNS exclusion threshold) and six rotatable bonds providing conformational adaptability, CAS 897615-71-3 is a logical selection for CNS-focused compound libraries [1]. Its favorable physicochemical profile differentiates it from oxadiazole analogs with higher TPSA or rigid aromatic systems that are less likely to cross the blood-brain barrier, supporting its inclusion in phenotypic screens for neuroinflammatory or neuro-oncological targets [2].

Kinase and GPCR Selectivity Profiling Panels

1,3,4-Oxadiazole derivatives have demonstrated activity against diverse kinase targets (Akt, FAK, VEGFR-2) and GPCRs (S1P₁, S1P₅) in published studies [1]. The tetrahydronaphthalene moiety of CAS 897615-71-3 provides a distinct steric and electronic profile compared to phenyl or naphthyl-substituted analogs, potentially altering selectivity across kinase and GPCR panels. Procurement of this compound for broad selectivity profiling is warranted when SAR exploration of the non-oxadiazole substituent is a research objective [2].

Analytical Reference Standard for Oxadiazole-Tetrahydronaphthalene Hybrid Compound Identification

The defined purity (≥95%), molecular weight (319.36), and InChIKey (NCMFSDABENSELJ-UHFFFAOYSA-N) of commercially available CAS 897615-71-3 make it suitable as an analytical reference standard for LC-MS and NMR-based identification of oxadiazole-tetrahydronaphthalene hybrid compounds in complex mixtures [1]. This application is particularly relevant for medicinal chemistry groups synthesizing analog libraries where unambiguous characterization of the tetrahydronaphthalene-oxadiazole core is required [2].

Quote Request

Request a Quote for N-(5-phenyl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.